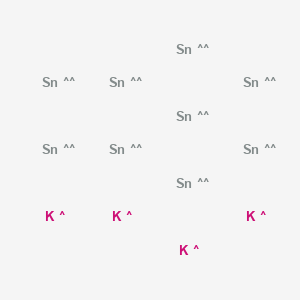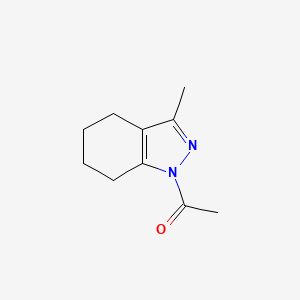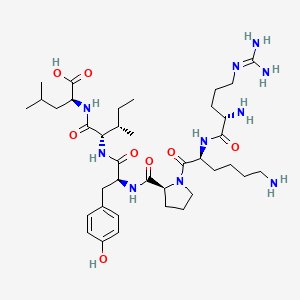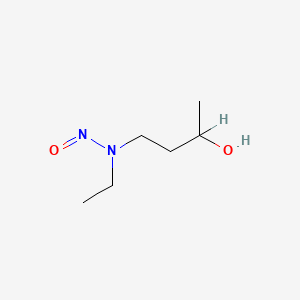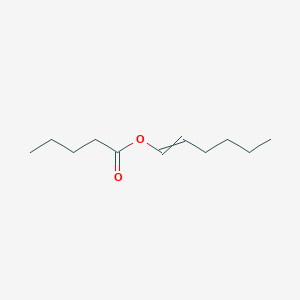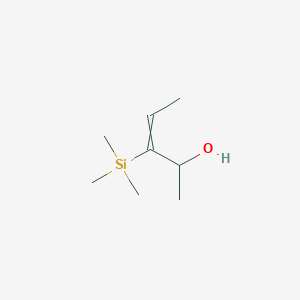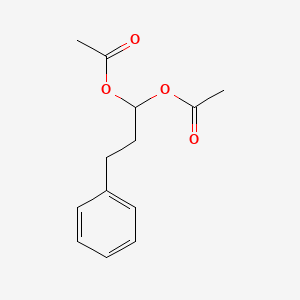
3-Phenylpropane-1,1-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylpropane-1,1-diyl diacetate is an organic compound with the molecular formula C13H14O4 It is a diacetate ester derivative of 3-phenylpropane-1,1-diol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylpropane-1,1-diyl diacetate typically involves the esterification of 3-phenylpropane-1,1-diol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the diol to the diacetate ester .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the diol and acetic anhydride are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylpropane-1,1-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diacetate back to the diol.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 3-phenylpropanoic acid.
Reduction: Formation of 3-phenylpropane-1,1-diol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
3-Phenylpropane-1,1-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of fragrances and flavoring agents
Mécanisme D'action
The mechanism of action of 3-phenylpropane-1,1-diyl diacetate involves its hydrolysis to 3-phenylpropane-1,1-diol, which can then interact with various biological targets. The diol form can undergo further metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenylpropene-3,3-diol diacetate
- 1,2-Propanediol diacetate
- 2-Hydroxypropane-1,3-diyl diacetate
Uniqueness
3-Phenylpropane-1,1-diyl diacetate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to other similar diacetate esters .
Propriétés
Numéro CAS |
85337-09-3 |
|---|---|
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
(1-acetyloxy-3-phenylpropyl) acetate |
InChI |
InChI=1S/C13H16O4/c1-10(14)16-13(17-11(2)15)9-8-12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3 |
Clé InChI |
ANUYJDFOJDZIFI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(CCC1=CC=CC=C1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


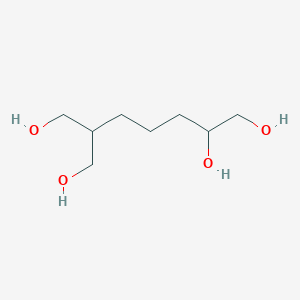
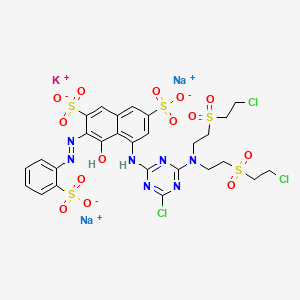
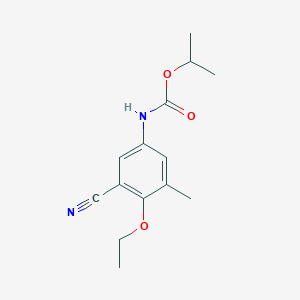
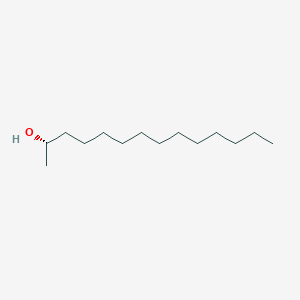
![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene](/img/structure/B14418038.png)
![3-[(Ethoxymethoxy)methyl]heptane](/img/structure/B14418041.png)
